(5,6-Dimethoxypyridin-2-yl)methanamine (5,6-Dimethoxypyridin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1112850-40-4
VCID: VC3013889
InChI: InChI=1S/C8H12N2O2/c1-11-7-4-3-6(5-9)10-8(7)12-2/h3-4H,5,9H2,1-2H3
SMILES: COC1=C(N=C(C=C1)CN)OC
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

(5,6-Dimethoxypyridin-2-yl)methanamine

CAS No.: 1112850-40-4

Cat. No.: VC3013889

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

(5,6-Dimethoxypyridin-2-yl)methanamine - 1112850-40-4

Specification

CAS No. 1112850-40-4
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name (5,6-dimethoxypyridin-2-yl)methanamine
Standard InChI InChI=1S/C8H12N2O2/c1-11-7-4-3-6(5-9)10-8(7)12-2/h3-4H,5,9H2,1-2H3
Standard InChI Key NTAVZWOOCDEXMK-UHFFFAOYSA-N
SMILES COC1=C(N=C(C=C1)CN)OC
Canonical SMILES COC1=C(N=C(C=C1)CN)OC

Introduction

Chemical Structure and Properties

Structural Characteristics

(5,6-Dimethoxypyridin-2-yl)methanamine consists of a pyridine ring with specific functional group substitutions that define its chemical identity:

  • A methanamine group (-CH₂NH₂) at position 2

  • Methoxy groups (-OCH₃) at positions 5 and 6 of the pyridine ring

This arrangement of functional groups contributes to the compound's unique reactivity profile and applications in organic synthesis.

Physical and Chemical Properties

The compound exhibits several notable physical and chemical properties as outlined in Table 1:

PropertyValue
CAS Registry Number1112850-40-4
Molecular FormulaC₈H₁₂N₂O₂
Molecular Weight168.19300 g/mol
Melting Point71°C
Boiling Point220°C
Physical StateSolid at room temperature

Table 1: Physical and chemical properties of (5,6-Dimethoxypyridin-2-yl)methanamine

Chemical Behavior and Reactivity

(5,6-Dimethoxypyridin-2-yl)methanamine demonstrates chemical properties typical of both pyridine derivatives and primary amines:

  • Basicity: The compound exhibits basicity due to the presence of the amine functional group, making it reactive with acids to form salt derivatives .

  • Solubility: The methoxy substituents significantly influence the compound's solubility profile, enhancing its lipophilicity while maintaining some hydrophilic character due to the presence of the amine group and methoxy oxygen atoms .

  • Reactivity Patterns: As a pyridine derivative, it may participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions . The primary amine functionality allows for numerous transformations including:

    • Formation of amides through acylation reactions

    • Reductive amination with carbonyls

    • Nucleophilic substitution reactions

    • Coordination with metals

  • Electronic Properties: The methoxy groups affect the electron distribution in the pyridine ring, typically making it more electron-rich and potentially more reactive toward electrophilic reagents .

Synthesis Methods

General Synthetic Approaches

Multiple synthetic routes have been developed for the preparation of (5,6-Dimethoxypyridin-2-yl)methanamine, with several established methodologies reported in the literature:

Reduction of Carboxyl Derivatives

A common approach involves the reduction of corresponding carboxylic acid derivatives:

  • Starting with 5,6-dimethoxypyridine-2-carboxylic acid or its derivatives

  • Conversion to an amide intermediate

  • Reduction of the amide to the primary amine using strong reducing agents

This method has been documented in research focusing on the development of imaging agents:

"Compound 2 was hydrolyzed in methanol/water solution of KOH to yield the acid 3 in 98% yield, which subsequently reacted with (5,6-dimethoxypyridin-2-yl)methanamine (4) using catalysts 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) under basic condition with N,N-diisopropylethylamine (DIPEA)..."

Reductive Amination Approach

Patent literature describes reductive amination reactions potentially applicable to the synthesis of pyridin-2-yl-methylamine compounds, which could be adapted for (5,6-Dimethoxypyridin-2-yl)methanamine preparation:

  • The reaction is typically performed at room temperature

  • Basic conditions are established using organic bases such as 1,4-diazabicyclo octane (DABCO)

  • Reduction is accomplished using boron hydrides, particularly sodium cyanoborohydride (NaBH₃CN)

  • Metal salts (e.g., iron sulfate, FeSO₄·7H₂O) are often added to suppress unwanted side reactions

Multi-Step Synthesis via Pyridine Functionalization

A more elaborate synthetic pathway involves sequential functionalization of pyridine derivatives:

  • Starting with appropriately substituted halopyridines

  • Introduction of methoxy groups at positions 5 and 6

  • Incorporation of a nitrile or amide functionality at position 2

  • Reduction to the desired primary amine

Applications in Research and Development

Medicinal Chemistry Applications

(5,6-Dimethoxypyridin-2-yl)methanamine serves as a versatile building block in medicinal chemistry for several reasons:

  • Pharmaceutical Development: The compound's structural features make it a valuable scaffold for the development of drug candidates . Its well-defined reactivity allows for precise modifications to optimize biological activity.

  • Structure-Activity Relationship Studies: The presence of multiple functional groups provides opportunities for systematic modifications to study structure-activity relationships in drug discovery programs .

  • Pharmacokinetic Considerations: The methoxy substituents can significantly impact a compound's pharmacokinetic profile, including:

    • Enhanced lipophilicity for membrane permeability

    • Modified metabolic stability

    • Altered distribution in biological systems

Applications in Radiochemistry and Molecular Imaging

One of the most significant applications of (5,6-Dimethoxypyridin-2-yl)methanamine is in the field of radiochemistry and molecular imaging:

  • Radioligand Development: The compound has been utilized as a key building block in the synthesis of radioligands for medical imaging applications .

  • Orexin Receptor Imaging: Specific research has focused on incorporating this compound into molecules designed for imaging orexin-2 receptors, which are involved in sleep regulation and other neurological functions .

  • PET Tracer Synthesis: It serves as a crucial component in the synthesis of positron emission tomography (PET) tracers, including compounds like MK-1064:

Related Compounds and Structural Analogs

Direct Structural Analogs

Several compounds structurally related to (5,6-Dimethoxypyridin-2-yl)methanamine have been documented:

  • (5,6-Dimethylpyridin-2-yl)methanamine hydrochloride: A closely related compound where the methoxy groups are replaced by methyl groups, altering the electronic properties while maintaining similar spatial arrangement .

  • (3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine: A derivative featuring an additional cyclopropyl group at position 3 of the pyridine ring, which likely influences both the steric and electronic properties of the molecule .

Complex Derivatives

More elaborate molecules incorporating the (5,6-Dimethoxypyridin-2-yl)methanamine structural unit include:

  • N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(5-methylpyridin-3-yl)-5-phenylpyridine-4-carboxamide: A complex derivative where the primary amine of (5,6-Dimethoxypyridin-2-yl)methanamine has been functionalized to form an amide linkage with a substituted pyridine carboxylic acid .

  • MK-1064: A specialized compound (5''-chloro-N-((5,6-dimethoxypyridin-2-yl)methyl)-[2,2':5',3''-terpyridine]-3'-carboxamide) developed for orexin receptor studies .

Comparative Analysis of Analogs

Table 2 provides a comparison of (5,6-Dimethoxypyridin-2-yl)methanamine with its structural analogs:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
(5,6-Dimethoxypyridin-2-yl)methanamineC₈H₁₂N₂O₂168.19 g/molReference compound
(5,6-Dimethylpyridin-2-yl)methanamineC₈H₁₂N₂136.20 g/molMethyl groups instead of methoxy groups
(3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamineC₁₁H₁₆N₂O₂208.26 g/molAdditional cyclopropyl group at position 3

Table 2: Comparison of (5,6-Dimethoxypyridin-2-yl)methanamine with structural analogs

Research Applications in Orexin Receptor Studies

Significance in Orexin System Research

(5,6-Dimethoxypyridin-2-yl)methanamine has gained particular importance in studies focused on the orexin receptor system, which plays crucial roles in:

  • Regulation of sleep-wake cycles

  • Appetite control

  • Energy homeostasis

  • Reward processing

The compound serves as a key building block for synthesizing ligands that interact with orexin receptors, particularly the orexin-2 receptor subtype .

Development of MK-1064 and Related Compounds

Research has utilized (5,6-Dimethoxypyridin-2-yl)methanamine in the synthesis of MK-1064, a compound designed for orexin-2 receptor imaging:

"To a solution of compound 3 (218 mg, 0.70 mmol) in DMF (30 mL) was added (5,6-dimethoxypyridin-2-yl)methanamine (4, 124 mg, 0.735 mmol), EDC (268 mg, 1.4 mmol) HOAt (237 mg, 1.4 mmol) and DIPEA (361 mg, 2.8 mmol). The mixture was stirred at RT for 15 h."

This research demonstrates the compound's utility in creating specialized molecular probes for neuroreceptor studies, with potential applications in understanding sleep disorders and related neurological conditions.

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